molecular formula C29H24N6O2S B11604533 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 624724-07-8

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B11604533
CAS No.: 624724-07-8
M. Wt: 520.6 g/mol
InChI Key: LSHXDDFDQOSQNA-XYGWBWBKSA-N
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Description

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo[3,2-B][1,2,4]triazole ring, and a pyridine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo[3,2-B][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. This ensures consistent quality and yield while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Structural Formula

The molecular formula can be represented as follows:

C24H24N6O1SC_{24}H_{24}N_{6}O_{1}S

Key Functional Groups

  • Thiazole : Involved in various biological activities.
  • Triazole : Known for its antifungal and anticancer properties.
  • Pyrazole : Exhibits anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and triazole exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and tubulin polymerization inhibition.

Case Study: In Vitro Antitumor Activity

A study demonstrated that similar compounds showed effective inhibition of cancer cell lines, suggesting that the target compound may also possess similar properties. The mechanism was linked to the disruption of microtubule dynamics, crucial for cell division .

Antiviral Properties

Research has highlighted the potential of thiazole and triazole derivatives in combating viral infections. The compound's structural features may enhance its ability to interact with viral proteins or inhibit viral replication.

Case Study: Antiviral Screening

In a screening of related compounds, several exhibited promising antiviral activity against coronaviruses. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance efficacy .

Anti-inflammatory Effects

The pyrazole moiety is often associated with anti-inflammatory properties. Investigations into the compound's ability to modulate inflammatory pathways could provide insights into its therapeutic potential for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Studies

Preliminary studies on structurally similar compounds have shown significant reduction in inflammatory markers in animal models, suggesting that the target compound may also exhibit these effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrazole derivativesInhibition of cell proliferation
AntiviralThiazole derivativesReduced viral replication
Anti-inflammatoryPyrazole analogsDecreased inflammatory markers

Table 2: Synthesis Pathways

Compound NameSynthesis MethodYield (%)References
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-oneMulti-step synthesis from precursors75

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one apart is its combination of multiple ring systems and functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a thiazole and triazole framework, which is known to contribute to various biological activities. Its chemical formula is C22H24N6O2S, with a molecular weight of approximately 420.53 g/mol. The structural complexity suggests potential interactions with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 2.13 to 4.34 µM.
  • SiHa (cervical cancer) : IC50 values around 3.60 µM.
  • PC-3 (prostate cancer) : IC50 values close to 2.97 µM.

These studies indicate that the compound may inhibit tubulin polymerization, similar to other known anticancer agents like colchicine and combretastatin A-4 .

The proposed mechanism involves the binding of the compound to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. Molecular docking studies have confirmed favorable interactions with tubulin's active sites, suggesting a robust inhibitory effect on cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. Research indicates that compounds with similar structures can also exhibit:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Antimicrobial properties : Effective against various bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole-linked compounds where this compound was included among tested derivatives. The results demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells (HEK293T) .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Reference
Anticancer ActivityMCF-72.13 ± 0.80
SiHa3.60 ± 0.45
PC-32.97 ± 0.88
Anti-inflammatoryN/AN/A
AntimicrobialVariousN/A

Properties

CAS No.

624724-07-8

Molecular Formula

C29H24N6O2S

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-19(2)18-37-24-10-8-20(9-11-24)26-22(17-34(32-26)23-6-4-3-5-7-23)16-25-28(36)35-29(38-25)31-27(33-35)21-12-14-30-15-13-21/h3-17,19H,18H2,1-2H3/b25-16-

InChI Key

LSHXDDFDQOSQNA-XYGWBWBKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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